Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-
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Overview
Description
(3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol is a complex organic compound that features a thiophene ring, a pyrrolo[2,3-b]pyridine core, and a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol typically involves multi-step organic synthesis. One common route starts with the coupling of a thiophene derivative with a pyrrolo[2,3-b]pyridine intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) for halogenation or Grignard reagents for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer agents.
Mechanism of Action
The mechanism of action of (3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes the compound a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-ylthio)pyridine derivatives: These compounds share a similar thiophene-pyridine core and have been studied for their kinase inhibitory activities.
Thiazolo[4,5-b]pyridine derivatives: These compounds also feature a fused pyridine ring and have shown potential in various biological applications.
Uniqueness
What sets (3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol apart is its unique combination of functional groups, which allows for a diverse range of chemical modifications and biological activities. This versatility makes it a valuable scaffold for drug development and other scientific research .
Properties
CAS No. |
858117-36-9 |
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Molecular Formula |
C18H14N2OS2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
[3-(3-thiophen-2-ylsulfanyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C18H14N2OS2/c21-11-12-3-1-4-13(9-12)14-6-7-19-18-17(14)15(10-20-18)23-16-5-2-8-22-16/h1-10,21H,11H2,(H,19,20) |
InChI Key |
PIFRBARUGCDZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C(=CNC3=NC=C2)SC4=CC=CS4)CO |
Origin of Product |
United States |
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